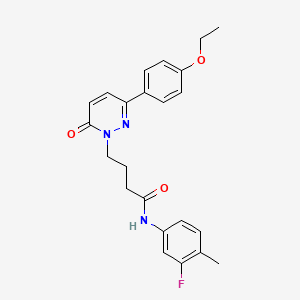
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Butyrylcholinesterase Inhibitors
- A study synthesized new derivatives of pyridazinone, closely related to the chemical , evaluating their potential as butyrylcholinesterase inhibitors. These compounds showed promise in treating Alzheimer's disease due to their inhibitory activity, indicating the chemical's relevance in neurological research (Dundar et al., 2019).
Antimicrobial Activity
- Research involving arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include structures similar to the chemical , demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests its potential application in developing new antimicrobial agents (Sarvaiya et al., 2019).
Chemokine Receptor Modulation
- A study identified allosteric modulators related to this compound that exhibited probe-dependent inhibition of CXC-motif chemokine receptor CXCR3 signaling. These findings are significant for understanding complex molecular mechanisms in cell signaling and could contribute to developing new allosteric drugs (Brox et al., 2018).
Anticancer Activity
- Research on 3(2h)-one pyridazinone derivatives, structurally related to the chemical, indicated potential anticancer activity. These compounds were evaluated for their antioxidant properties and their effectiveness in inhibiting cancer cell growth, highlighting the compound's relevance in cancer research (Mehvish & Kumar, 2022).
Antinociceptive Activity
- A study synthesized new derivatives of 3(2H)-pyridazinone and investigated their antinociceptive activity. The findings indicate the compound's potential application in pain management (Doğruer et al., 2000).
Antioxidant Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include similar structures, showed significant antioxidant activity. This suggests the chemical's potential utility in combating oxidative stress-related diseases (Tumosienė et al., 2020).
Angiotensin II Antagonists
- Compounds containing similar structural features were synthesized and evaluated for their ability to interact with angiotensin II receptors. This research is relevant for developing new treatments for hypertension (Harmat et al., 1995).
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- A study on pyridazine derivatives, similar to the compound , evaluated their analgesic and anti-inflammatory activities. This indicates potential applications in developing safer NSAIDs (Husain et al., 2017).
Benzodiazepine Receptor Interaction
- Research on imidazo[1,2-b]pyridazines, which include similar structural elements, explored their binding to benzodiazepine receptors. This is relevant for developing new psychoactive substances (Barlin et al., 1996).
Eigenschaften
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-3-30-19-10-7-17(8-11-19)21-12-13-23(29)27(26-21)14-4-5-22(28)25-18-9-6-16(2)20(24)15-18/h6-13,15H,3-5,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQRBOFQXOHWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

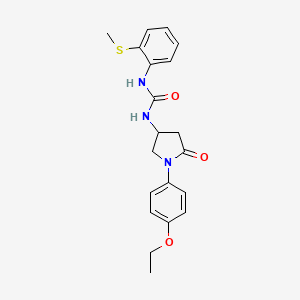


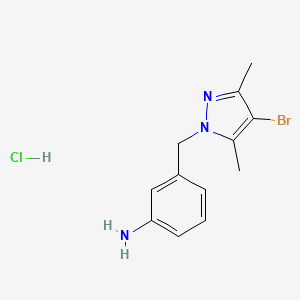
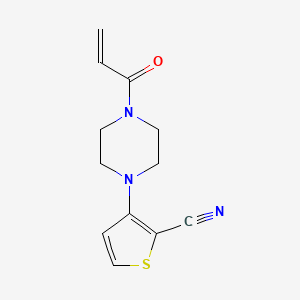


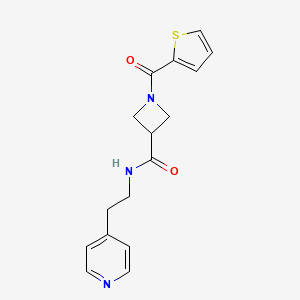
![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)
![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B2796950.png)

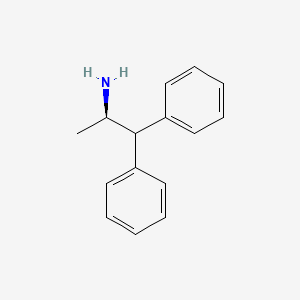
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2796956.png)
![N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796960.png)